

Application Note: Quantification of Cyanide in Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: Sayanedine

Cat. No.: B1220316

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This application note describes a robust and sensitive HPLC-MS/MS method for the determination of cyanide in plasma. The protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of cyanide levels for toxicological and pharmacokinetic studies.

Introduction

Cyanide is a rapidly acting and highly toxic chemical agent. The ability to accurately and swiftly measure cyanide concentrations in biological matrices such as plasma is crucial for both clinical and forensic toxicology. This method utilizes a derivatization step followed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) to ensure high selectivity and sensitivity.

Experimental

Materials and Reagents

- Potassium cyanide (KCN)
- Potassium thiocyanate (KSCN)
- Internal Standard (IS): $^{13}\text{C}^{15}\text{N}$ -labeled potassium cyanide ($\text{K}^{13}\text{C}^{15}\text{N}$)
- Naphthalene-2,3-dicarboxaldehyde (NDA)

- Taurine
- Monobromobimane (MBB)
- Ammonium formate
- Acetone, HPLC grade
- Methanol, HPLC grade
- Water, HPLC grade
- Formic acid
- Control plasma

Sample Preparation

A protein precipitation and derivatization method is employed for plasma samples.

- To 100 μL of plasma in a microcentrifuge tube, add 10 μL of the internal standard solution ($\text{K}^{13}\text{C}^{15}\text{N}$).
- Add 300 μL of ice-cold acetone to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of a solution containing 10 mM ammonium formate, NDA, and taurine for cyanide derivatization.
- Incubate the mixture at room temperature for 15 minutes to allow for the formation of the N-substituted 1-cyano[f]benzoisindole (CBI) derivative.

- Inject 10 μ L of the derivatized sample into the HPLC-MS/MS system.

HPLC Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Column Temperature	40°C
Injection Volume	10 μ L

MS/MS Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	150°C
Desolvation Temp.	400°C
Capillary Voltage	3.0 kV
Gas Flow	As per instrument manufacturer's recommendations

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Cyanide-NDA (CBI)	299.1	191.1	25
IS- ¹³ C ¹⁵ N-NDA	301.1	193.1	25

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL.

Analyte	Calibration Range (ng/mL)	R ²
Cyanide	1 - 1000	> 0.995

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low	5	4.2	5.8	98.5
Medium	50	3.5	4.9	101.2
High	800	2.8	4.1	99.3

Recovery

The extraction recovery of cyanide from plasma was determined at three QC levels.

QC Level	Concentration (ng/mL)	Mean Recovery (%)
Low	5	88.7
Medium	50	92.1
High	800	90.5

Experimental Workflow Diagram

Caption: Plasma sample preparation and derivatization workflow for cyanide analysis.

Conclusion

This application note provides a detailed protocol for a sensitive and specific HPLC-MS/MS method for the quantification of cyanide in plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for a wide range of research and clinical applications.

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